molecular formula C8H7NO5 B1349128 Methyl 2-hydroxy-3-nitrobenzoate CAS No. 22621-41-6

Methyl 2-hydroxy-3-nitrobenzoate

Cat. No. B1349128
CAS RN: 22621-41-6
M. Wt: 197.14 g/mol
InChI Key: NIBVYEHAFBEVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Chemical Synthesis

    • This compound may be used in the synthesis of various other compounds . The specific products and the methods of synthesis would depend on the reactants and conditions used in the reaction.
  • Soil Fertility

    • It has been shown to bind to Molybdenum to impart fertility to soil and water and is a key element in the activity of nitrogenase . This suggests potential applications in agriculture or environmental science.
  • Preparation of Iodoarene

    • Methyl 3-nitrobenzoate, a similar compound, has been used in the preparation of iodoarene . This suggests that Methyl 2-hydroxy-3-nitrobenzoate could potentially be used in a similar manner.
  • Synthesis of Methyl Indole-4-carboxylate and Other Compounds

    • Methyl 2-methyl-3-nitrobenzoate, another similar compound, has been used in the synthesis of methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2 H)-one, 5-nitroisocoumarin, substituted nitrostyrene, and benzoic acids . This suggests that Methyl 2-hydroxy-3-nitrobenzoate could potentially be used in a similar manner.

properties

IUPAC Name

methyl 2-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBVYEHAFBEVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344441
Record name Methyl 2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-nitrobenzoate

CAS RN

22621-41-6
Record name Benzoic acid, 2-hydroxy-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22621-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-hydroxy-3-nitro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxy-3-nitrobenzoic acid (25 g, 136 mmol) in DMF (125 mL) was added K2CO3 (37.8 g, 273 mmol). Then dimethyl sulfate (48.2 g, 382 mmol) was added dropwise to the mixture at rt. The mixture was stirred at rt overnight. Then the reaction was quenched by the addition of the saturated aqueous NH4Cl (800 mL) at 0° C. The reaction mixture was extracted with EtOAc (500 mL×2). The combined organic layers were washed with water successively, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound of Step A (26.8 g, 99.6% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.10-8.18 (m, 2H), 7.97-8.03 (br, 1H), 6.95-7.03 (m, 1H), 4.00 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
48.2 g
Type
reactant
Reaction Step Two
Yield
99.6%

Synthesis routes and methods II

Procedure details

In a flask are placed 5.0 g (0.024 mole) of the sodium salt of 3-nitrosalicylic acid, 3.58g (0.0252 mole) of methyl iodide, and 40 mL of N,N-dimethylformamide. This mixture is stirred at ambient temperature for approximately sixteen hours. At the conclusion of this period 200 mL of a 10% aqueous solution of lithium chloride is added to the reaction mixture. This mixture is extracted three times with ethyl acetate. The combined extracts are washed with 200 mL of the 10% aqueous solution of lithium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate is concentrated under reduced pressure, leaving a residue which is then passed through a column of silica gel, eluting with ethyl acetate. The product-containing fractions are combined, and the solvent is evaporated under reduced pressure leaving methyl 3-nitrosalicylate as a residue.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

3-Nitrosalicylic acid (500 g) was dissolved in methanol (2.25 L), concentrated sulfuric acid (0.25 L) was added, and the mixture was refluxed for 22 hours. The reaction solution was cooled on ice, and the precipitated solid was collected by filtration and dried to obtain the title compound (517.3 g).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2.25 L
Type
reactant
Reaction Step One
Quantity
0.25 L
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a ice cold solution of salicylic acid (10 g, 0.072 mol) in methanol (100 mL), was added drop wise SOCl2 (12.8 g, 0.1 mol). After the addition, the mixture was warmed to room temperature and heated to reflux for 12 h. After reaction is completed the reaction mixture was cooled to room temperature and the excess methanol was evaporated under reduced pressure to obtain 9 g of methyl 2-hydroxybenzoate as a white solid. (81%). A solution of methyl 2-hydroxybenzoate (9 g, 0.059 mol) in glacial acetic acid (90 mL) was cooled to 15° C., fuming nitric acid (11.2 mL) was added drop wise. The reaction mixture was warmed to room temperature and stirred for 4 h. When the reaction is completed, the reaction mixture was poured into crushed ice. The precipitate was collected by filtration and washed several times with chilled water, then dried in a vacuum oven to the required product as a yellow coloured solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-hydroxy-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-hydroxy-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-hydroxy-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-hydroxy-3-nitrobenzoate

Citations

For This Compound
25
Citations
XL Fu, JS Li, J Simpson - Crystals, 2012 - mdpi.com
… A search of the Cambridge Database [5] reveals two isomeric forms of (I), namely methyl 2-hydroxy-3-nitrobenzoate (II) [6] and methyl 2-hydroxy-5-nitrobenzoate (III) [7] together with the …
Number of citations: 4 www.mdpi.com
YZ Liu, YX Li, L Zhang, X Li - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C8H7NO5, assumes an approximately planar molecular structure with an intramolecular O—H⋯ O hydrogen bond between the hydroxy and carboxylate groups …
Number of citations: 3 scripts.iucr.org
Y Zhang, J Bao, XX Deng, W He, JJ Fan… - Bioorganic & Medicinal …, 2016 - Elsevier
… Methyl 2-hydroxy-3-nitrobenzoate 3 was produced by nitration in mixture of HNO 3 and H 2 SO 4 . Reduction of methyl 2-hydroxy-3-nitrobenzoate 3 in the presence of hydrogen with Pd/…
Number of citations: 24 www.sciencedirect.com
WB Pan, LM Wei, LL Wei, CC Wu… - Journal of the Chinese …, 2005 - Wiley Online Library
A convenient and useful esterification was realized, and this reaction proceeded without a dehydrating reagent or water removal equipment. A series of ortho‐hydroxyphenyl carboxylic …
Number of citations: 4 onlinelibrary.wiley.com
BM Dunn, TC Bruice - Journal of the American Chemical Society, 1970 - ACS Publications
… 3-Nitrosalicylic acid (Eastman Organic) was converted to the methyl ester with diazomethane35 to provide methyl 2-hydroxy-3-nitrobenzoate (XVIII), mp 128-130 (lit.37 mp 132).…
Number of citations: 43 pubs.acs.org
M Kamata, T Yamashita, T Imaeda… - Journal of Medicinal …, 2012 - ACS Publications
… To a mixture of methyl 2-hydroxy-3-nitrobenzoate (68) (10.0 g, 50.9 mmol) in tetrahydrofuran (200 mL) were added N,N-diisopropylethylamine (13.3 mL, 76.4 mmol) and N-(…
Number of citations: 36 pubs.acs.org
ST Wrobleski, R Moslin, S Lin, Y Zhang… - Journal of medicinal …, 2019 - ACS Publications
… Beginning with commercially available methyl-2-hydroxy-3-nitrobenzoate (47), methylation followed by ammonolysis of the intermediate methyl ester afforded amide 48. The triazole …
Number of citations: 217 pubs.acs.org
F XIAO - 2009 - core.ac.uk
The primary aim of this thesis is to establish the folding patterns that may be seen in a series of pyridine-based crescent aromatic γ-peptides. By appending these conformationally …
Number of citations: 2 core.ac.uk
X Shao, S Pak, UK Velagapudi, S Gobbooru… - Bioorganic …, 2020 - Elsevier
… Methyl 2-hydroxy-3-nitrobenzoate (34). Compound 34 was prepared by the procedure for 13 using commercially available 2-hydroxy-3-nitrobenzoic acid 33 (0.366 g, 2.0 mmol) as the …
Number of citations: 4 www.sciencedirect.com
ST Wrobleski, R Moslin, S Lin, Y Zhang, S Spergel… - p450signal.com
… Beginning with commercially available methyl-2-hydroXy-3- nitrobenzoate (47), methylation followed by ammonolysis of the intermediate methyl ester afforded amide 48. The triazole …
Number of citations: 0 p450signal.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.